2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boronic acid derivative with a pyrrolopyridine core. This compound is of significant interest in the field of organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Miyaura borylation reaction, which involves the reaction of pyrrolopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically requires heating under an inert atmosphere to ensure the formation of the boronic acid derivative.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Typically involves the use of palladium catalysts, such as Pd(PPh3)4, and a base like potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It is widely used in cross-coupling reactions to synthesize complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of kinase inhibitors.
Industry: It is employed in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to act as a ligand in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of organoboron intermediates.
Comparison with Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its pyrrolopyridine core, which imparts distinct electronic and steric properties compared to other boronic acid derivatives. This makes it particularly useful in specific cross-coupling reactions and in the synthesis of biologically active compounds.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-9-6-5-7-15-11(9)16-10/h5-8H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAINQGNXRPAAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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